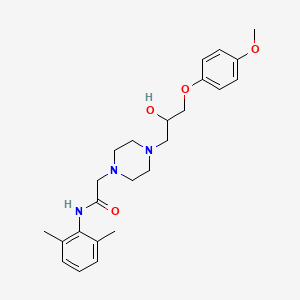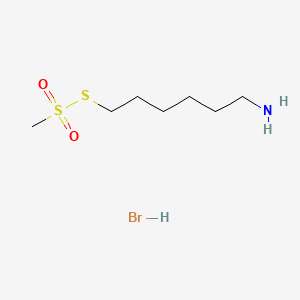![molecular formula C10H13N5 B1145538 N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide CAS No. 1338247-31-6](/img/new.no-structure.jpg)
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is a chemical compound known for its unique structure and properties. It belongs to the class of benzo[d][1,2,3]triazole derivatives, which are widely studied for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxylic acid, while reduction may produce N-isopropyl-1H-benzo[d][1,2,3]triazol-1-methanamine .
Scientific Research Applications
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but different functional groups.
1H-benzo[d][1,2,3]triazole-1-carboxamide: A related compound with a carboxamide group instead of the isopropyl group.
1H-benzo[d][1,2,3]triazole-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1338247-31-6 |
|---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24372 |
Synonyms |
N-isopropyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









